molecular formula C17H16BrN3O4 B15015254 2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-phenylpropylidene]acetohydrazide

2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-phenylpropylidene]acetohydrazide

Katalognummer: B15015254
Molekulargewicht: 406.2 g/mol
InChI-Schlüssel: HDWJMGPKPGKJTE-XDJHFCHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-phenylpropylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-nitrophenoxy group and a phenylpropylidene acetohydrazide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-nitrophenol, which is then reacted with an appropriate acetohydrazide derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H16BrN3O4

Molekulargewicht

406.2 g/mol

IUPAC-Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C17H16BrN3O4/c1-2-15(12-6-4-3-5-7-12)19-20-17(22)11-25-16-9-8-13(21(23)24)10-14(16)18/h3-10H,2,11H2,1H3,(H,20,22)/b19-15+

InChI-Schlüssel

HDWJMGPKPGKJTE-XDJHFCHBSA-N

Isomerische SMILES

CC/C(=N\NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)/C2=CC=CC=C2

Kanonische SMILES

CCC(=NNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.